molecular formula C16H19NO4 B2970953 N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide CAS No. 1396678-04-8

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2970953
CAS No.: 1396678-04-8
M. Wt: 289.331
InChI Key: KWJLVWOUEAISAD-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a furan-2-yl group attached to a hydroxypropyl chain and a 2-methylphenoxy moiety linked via an acetamide bridge.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-12-6-3-4-7-13(12)21-10-15(18)17-11-16(2,19)14-8-5-9-20-14/h3-9,19H,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJLVWOUEAISAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide typically involves the reaction of furan-2-carboxylic acid hydrazide with suitable reagents to form the desired product. One common method involves the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by further reactions with substituted amines and formaldehyde in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form different hydroxypropyl derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce hydroxypropyl derivatives with different functional groups.

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The furan ring and hydroxypropyl group can interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of bacterial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Key Structural Features Biological Activity Notable Data Reference
Target Compound Furan-2-yl, 2-methylphenoxy, hydroxypropyl Undetermined (Theoretical) N/A
Quinazoline-Sulfonyl Acetamide (38) Quinazoline-sulfonyl, methoxyphenyl Anticancer IC₅₀: 1.2–4.8 µM (HCT-116)
Xanthone Acetamide Xanthone-3-yl-oxy, hydroxypropyl Antitumor Cell line growth inhibition
Bicyclic Phenoxy Acetamide Norbornane, substituted phenoxy Anti-inflammatory 65% edema inhibition (rat)
Alachlor Chloro, methoxymethyl, diethylphenyl Herbicidal ACCase inhibition

Biological Activity

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including its antioxidant, antimicrobial, and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a furan ring, a hydroxypropyl group, and an o-tolyloxyacetamide moiety. Its molecular formula is C16H19NO3C_{16}H_{19}NO_3, and it is characterized by the following structural attributes:

  • Furan Ring : Contributes to the compound's reactivity and biological activity.
  • Hydroxypropyl Group : Enhances solubility and may influence pharmacokinetics.
  • O-Tolyloxy Group : Potentially increases lipophilicity, aiding in membrane permeability.

Antioxidant Activity

Research has shown that this compound exhibits significant antioxidant properties. The compound was evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which measures the ability to scavenge free radicals. Results indicated moderate antioxidant activity, suggesting its potential role in preventing oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The microdilution method demonstrated that it possesses significant antimicrobial properties, particularly against:

  • Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.
  • Gram-negative bacteria : Notable activity against Escherichia coli.
  • Fungal strains : Significant effects were observed against yeasts like Candida glabrata and Candida krusei.

The minimum inhibitory concentrations (MICs) for these organisms ranged from 32 to 128 µg/mL, indicating promising potential for therapeutic applications in treating infections .

Anti-inflammatory Activity

In vitro studies have indicated that this compound may exhibit anti-inflammatory properties. The compound was tested on human cell lines, where it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in managing inflammatory conditions.

Study 1: Antioxidant and Antimicrobial Properties

A recent study published in a peer-reviewed journal focused on the synthesis and biological evaluation of similar furan-based compounds. The findings revealed that modifications in the furan ring structure can enhance both antioxidant and antimicrobial activities. The study concluded that compounds with similar structural motifs could be developed further for therapeutic use .

Study 2: Structure-Activity Relationship (SAR)

Another research effort explored the structure-activity relationship of related compounds. It was found that substituents on the furan ring significantly influenced biological activity. For instance, compounds with electron-donating groups exhibited enhanced antioxidant capacity compared to those with electron-withdrawing groups.

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